4-Ethynyl-5-methyl-1H-pyrazole
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Overview
Description
4-Ethynyl-5-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is notable for its unique structural features, which include an ethynyl group at the 4-position and a methyl group at the 5-position. The molecular formula of this compound is C6H6N2, and it has a molecular weight of 106.13 g/mol .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation . The specific interaction depends on the structure of the pyrazole derivative and the nature of its target.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and its influence on biochemical pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .
Biochemical Analysis
Cellular Effects
It is known that pyrazoles can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazoles can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of pyrazoles can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-Ethynyl-5-methyl-1H-pyrazole at different dosages in animal models have not been extensively studied. It is known that the effects of pyrazoles can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Pyrazoles are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
It is known that pyrazoles can interact with various transporters and binding proteins, and can influence their localization or accumulation .
Subcellular Localization
It is known that pyrazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 4-Ethynyl-5-methyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-5-methyl-1H-pyrazole with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the ethynyl group to the pyrazole ring .
Industrial production methods for this compound often involve similar catalytic processes, with a focus on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
4-Ethynyl-5-methyl-1H-pyrazole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form ethyl-substituted pyrazoles.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and strong oxidizing agents. The major products formed from these reactions are typically substituted pyrazoles with varying functional groups .
Scientific Research Applications
4-Ethynyl-5-methyl-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
4-Ethynyl-5-methyl-1H-pyrazole can be compared with other similar compounds, such as:
5-Methyl-1H-pyrazole: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Ethynyl-1-methyl-1H-pyrazole: Similar structure but with the methyl group at the 1-position instead of the 5-position, leading to variations in chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-ethynyl-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-3-6-4-7-8-5(6)2/h1,4H,2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPMLONHWCNDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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